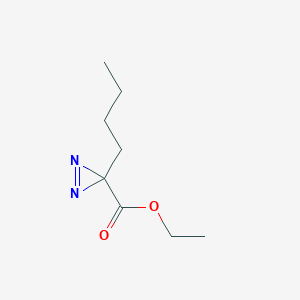

Ethyl 3-butyl-3H-diazirine-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl 3-butyldiazirine-3-carboxylate |

InChI |

InChI=1S/C8H14N2O2/c1-3-5-6-8(9-10-8)7(11)12-4-2/h3-6H2,1-2H3 |

InChI Key |

HWAKRSBHMCJYCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(N=N1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Butyl 3h Diazirine 3 Carboxylate

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of Ethyl 3-butyl-3H-diazirine-3-carboxylate reveals that the primary disconnection occurs at the diazirine ring itself. This leads to a key precursor, a diaziridine, which is the saturated three-membered ring analog. wikipedia.orgnih.gov The diaziridine, in turn, can be retrosynthetically cleaved to an imine intermediate and an aminating agent. nih.gov The imine is derived from the condensation of a ketone and a primary amine.

Therefore, the key synthetic precursors identified through this analysis are:

Ethyl 2-ketohexanoate: This α-keto ester provides the carbon backbone, including the butyl group and the ethyl carboxylate moiety.

Ammonia (B1221849) (NH₃): This serves as the nitrogen source for the formation of the imine intermediate. nih.gov

An aminating agent: Reagents like hydroxylamine-O-sulfonic acid (HOSA) are commonly employed to introduce the second nitrogen atom and facilitate ring closure to the diaziridine. nih.govnih.gov

An alternative retrosynthetic approach could involve the Graham reaction, which starts from an amidine, though this is generally used for halogenated diazirines. wikipedia.org

Classical and Emerging Synthetic Routes to the Diazirine Core

The construction of the diazirine ring is the cornerstone of synthesizing Ethyl 3-butyl-3H-diazirine-3-carboxylate. This process typically involves the initial formation of a diaziridine intermediate, which is subsequently oxidized.

Routes Involving Imine Intermediates and Aminating Reagents

A prevalent and classical method for diazirine synthesis begins with a ketone. wikipedia.orgnih.gov In the context of Ethyl 3-butyl-3H-diazirine-3-carboxylate, the starting material would be ethyl 2-ketohexanoate.

The general steps are as follows:

Imine Formation: The ketone is treated with ammonia to form the corresponding imine. This reaction is often carried out in a solvent like methanol (B129727). nih.govnih.gov

Diaziridine Formation: The in-situ generated imine is then reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), to yield the diaziridine. nih.govnih.gov This step involves the intramolecular cyclization of the aminated intermediate.

Oxidation to Diazirine: The final step is the dehydrogenation of the diaziridine to the diazirine. nih.gov Common oxidizing agents for this transformation include silver oxide (Ag₂O) or iodine in the presence of a base like triethylamine. nih.govnih.gov

Recent advancements have led to the development of one-pot syntheses, where the ketone is converted directly to the diazirine without the isolation of the diaziridine intermediate. nih.gov These methods often involve the use of a base, such as potassium hydroxide (B78521) or potassium tert-butoxide, in the reaction mixture. nih.gov

Ring Closure Strategies from Aliphatic Amine Derivatives

While the imine-based route is common, alternative strategies involving the ring closure of aliphatic amine derivatives can also be considered, drawing parallels from aziridine (B145994) synthesis. organic-chemistry.org For instance, the Wenker synthesis for aziridines involves the cyclization of 2-amino alcohols. organic-chemistry.org A conceptually similar approach for diaziridines could involve a suitably substituted hydrazine (B178648) derivative that undergoes intramolecular cyclization. However, for the specific target molecule, the route starting from the corresponding α-keto ester is more direct and widely documented. nih.govnih.gov

Another emerging method involves the reaction of carbohydrazides with diazo-substituted hypervalent iodine reagents, which provides a mild and selective route to highly functionalized diazirines. organic-chemistry.org

Considerations for Regioselectivity and Stereoselectivity in Diazirine Formation

For the synthesis of Ethyl 3-butyl-3H-diazirine-3-carboxylate, regioselectivity is inherently controlled by the choice of the starting α-keto ester, which dictates the position of the butyl and ethyl carboxylate groups on the diazirine ring.

Stereoselectivity at the C3 position of the diazirine ring is a critical consideration if a chiral center is desired. While the parent molecule in this article is achiral at the diazirine carbon, the synthesis of enantiomerically pure diazirines is an active area of research. This can be achieved by starting with chiral ketones or by employing chiral auxiliaries or catalysts during the synthesis. For instance, stereodivergent synthesis of vic-diamines has been achieved with high regioselectivity and stereoselectivity, principles that can be conceptually applied to diazirine synthesis. mdpi.com

Strategies for the Functionalization of Butyl and Ester Moieties

The butyl and ethyl carboxylate groups of Ethyl 3-butyl-3H-diazirine-3-carboxylate offer opportunities for further functionalization, allowing for the creation of a diverse range of photo-reactive probes.

Introduction and Manipulation of the Ethyl Carboxylate Group

The ethyl carboxylate group is a versatile handle for modification. It can be introduced early in the synthesis by using the corresponding α-keto ester, such as ethyl 2-ketohexanoate.

Once the diazirine is formed, the ester can undergo various transformations:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled to other molecules, such as amines or alcohols, to form amides or other esters. nih.gov

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.

Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of a catalyst.

The ability to modify the ester group is crucial for attaching reporter groups, such as biotin (B1667282) or fluorescent tags, which are essential for applications in chemical proteomics and photoaffinity labeling. nih.govnih.gov

Diversification of the Butyl Side Chain for Analogue Synthesis

The synthesis of analogues of Ethyl 3-butyl-3H-diazirine-3-carboxylate with varied butyl side chains is crucial for structure-activity relationship studies and for fine-tuning the properties of the molecule for specific applications. The primary strategy for diversification involves the modification of the starting ketone before the formation of the diazirine ring.

One common approach is to start with a different ketone that already contains the desired modified butyl group. For instance, to introduce branching or other functional groups on the butyl chain, the corresponding substituted ketone would be synthesized first and then subjected to the diaziridination and oxidation sequence.

Another versatile method for diversification is the use of cross-coupling reactions. For example, a precursor containing a reactive handle, such as a bromo or iodo group on the side chain, could be synthesized. This halogenated diazirine can then undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide variety of substituents onto the butyl chain. nih.gov The Graham reaction, which produces a halogenated diazirine from an amidine, can also be a useful entry point for such diversification strategies. wikipedia.org

The following table illustrates potential starting ketones for the synthesis of diversified analogues:

| Starting Ketone | Potential Analogue of Ethyl 3-butyl-3H-diazirine-3-carboxylate |

| Ethyl 2-methyl-3-oxohexanoate | Ethyl 3-(1-methylpropyl)-3H-diazirine-3-carboxylate |

| Ethyl 4-methyl-3-oxohexanoate | Ethyl 3-(2-methylpropyl)-3H-diazirine-3-carboxylate |

| Ethyl 3-oxo-6-heptenoate | Ethyl 3-(but-3-en-1-yl)-3H-diazirine-3-carboxylate |

This diversification allows for the creation of a library of diazirine compounds with tailored properties for various research applications.

Green Chemistry Principles in the Synthesis of Diazirine Derivatives

The application of green chemistry principles to the synthesis of diazirine derivatives aims to reduce the environmental impact of the chemical processes involved. jocpr.com This includes the use of sustainable solvents, the development of catalytic systems, and the optimization of reactions to improve atom economy and minimize waste.

The choice of solvent is a critical factor in green chemistry. Traditional syntheses of diazirines often employ chlorinated solvents or other volatile organic compounds. acs.org Research into more sustainable alternatives is ongoing. For instance, the use of methanol in a commercial solution of ammonia can avoid the need for liquid ammonia, which is hazardous and difficult to handle. researchgate.net Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy are those where most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts and waste. primescholars.com

For instance, a one-pot synthesis of aliphatic diazirines has been developed using potassium hydroxide (KOH) as a readily available and inexpensive base, which can directly convert the diaziridine intermediate to the diazirine. mdpi.com This method avoids the need for isolating the diaziridine and reduces the amount of waste generated.

The following table provides a simplified comparison of the atom economy for different hypothetical reaction types that could be involved in the synthesis of a diazirine precursor:

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Addition | Alkene + H₂ | Alkane | None | 100% |

| Substitution | Alkyl Halide + Nucleophile | Substituted Alkane | Salt | < 100% |

| Elimination | Alcohol | Alkene | Water | < 100% |

By prioritizing atom-economical reactions in the design of the synthetic route, the generation of waste can be significantly reduced.

Process Intensification and Scale-Up Methodologies for Research Applications

Scaling up the synthesis of Ethyl 3-butyl-3H-diazirine-3-carboxylate from laboratory to research-scale production requires careful consideration of process intensification strategies. These methodologies aim to make chemical processes safer, more efficient, and more economical.

One key aspect of process intensification is the move from batch to continuous flow reactors. Flow chemistry offers several advantages for the synthesis of potentially unstable compounds like diazirines, including better temperature control, improved safety due to smaller reaction volumes at any given time, and the potential for higher yields and purity.

For the synthesis of diazirines, controlling the reaction temperature is crucial, as they can be thermally sensitive. chemicalforums.com The use of microreactors or other continuous flow systems allows for precise temperature management, minimizing the risk of decomposition. Furthermore, the in situ generation and immediate use of reactive intermediates, a common practice in diazirine synthesis, is well-suited to a flow chemistry setup.

A gram-scale synthesis of an aliphatic diazirine has been reported, indicating the feasibility of producing these compounds in larger quantities for research purposes. mdpi.com The optimization of reaction parameters, such as the concentration of reagents and reaction time, is essential for a successful scale-up. For example, it has been noted that the amount of liquid ammonia used in the diaziridination step can significantly impact the yield. chemicalforums.com

Automated synthesis platforms, or "synthesis robots," can also be employed for the production of diazirine-based compounds. nih.gov These systems can perform multi-step syntheses with high precision and reproducibility, enabling the efficient production of a library of analogues for screening and other research activities.

Mechanistic Elucidation of Reactivity Profiles of Ethyl 3 Butyl 3h Diazirine 3 Carboxylate

Photochemical Activation and Carbene Generation Pathways

The photochemistry of diazirines is characterized by the light-induced extrusion of molecular nitrogen to generate a carbene intermediate. nih.gov This process offers a clean and efficient method for producing carbenes under mild conditions, making it a powerful tool in organic synthesis and chemical biology. researchgate.netnih.gov The subsequent reactivity of the generated carbene is dictated by its electronic state and the surrounding environment.

Upon absorption of ultraviolet (UV) light, typically around 350-365 nm, the diazirine molecule is promoted to an electronically excited singlet state (S1). nih.govnih.gov Computational studies on similar diazirines, such as phenyldiazirine, suggest that this initial excitation is due to an s–p* transition. nih.gov From this excited state, the molecule can undergo several competing decay pathways:

Internal Conversion: The molecule can relax back to the singlet ground state (S0) through non-radiative processes. nih.gov

Carbene Formation: The primary photochemical pathway involves the cleavage of the C-N bonds and the liberation of a nitrogen molecule, directly yielding a singlet carbene. nih.gov

Isomerization to a Diazo Compound: The excited diazirine can rearrange to form a linear diazo isomer. nih.govrsc.org This diazo compound can also be photolytically active, generating a carbene, or it can react through other pathways, such as protonation to form a reactive diazonium species. rsc.orgchemrxiv.org

The dynamics of these excited state processes are extremely fast, with the isomerization to the diazo compound and the formation of the carbene occurring on a picosecond timescale. researchgate.net

The carbene generated from the photolysis of Ethyl 3-butyl-3H-diazirine-3-carboxylate is primarily a singlet carbene . nih.govnih.gov This is a consequence of the spin conservation principle during the photochemical reaction, where the singlet excited state of the diazirine directly yields a singlet carbene. nih.gov

Singlet Carbene: This species has a pair of electrons in a single orbital, with one orbital remaining empty, giving it a zwitterionic character. nih.govresearchgate.net This electronic configuration makes it highly reactive towards insertion into X-H bonds (where X can be C, N, O, or S) and addition to double bonds. nih.govresearchgate.net The reactivity of the singlet carbene is crucial for applications like photoaffinity labeling. nih.govresearchgate.net

Triplet Carbene: In a triplet carbene, the two non-bonding electrons occupy different orbitals with parallel spins. nih.gov While triplet carbenes are generally lower in energy, their formation from diazirine photolysis typically requires the presence of a photosensitizer to facilitate intersystem crossing from the initial singlet excited state. nih.gov The triplet carbene behaves more like a diradical and can undergo hydrogen abstraction or be oxidized by molecular oxygen. nih.gov

The distinction between the two spin states is significant as their reactivity patterns differ substantially. For instance, singlet carbenes readily insert into O-H bonds, a reaction not typically observed with triplet carbenes. nih.gov

The efficiency of the photolysis of diazirines is dependent on the wavelength of the incident light. The absorption maxima for alkyl diazirines are typically around 360 nm. nih.gov Irradiation at or near this wavelength is most effective for promoting the molecule to its excited state and initiating the photochemical cascade. nih.govnih.gov

Recent studies have explored the use of different wavelengths and combinations of wavelengths to modulate the reaction kinetics and product distribution. nih.govacs.org For instance, broad wavelength activation has been shown to impede the formation of the diazoalkane intermediate, thereby potentially increasing the efficiency of direct carbene generation. nih.govacs.org The intensity of the light source also plays a role; higher light intensity can lead to faster decomposition of the diazirine. springernature.com However, in some cases, multiphoton excitation with high-power lasers can lead to different reaction pathways compared to conventional irradiation. rsc.org

The solvent environment can influence the photoreactivity of diazirines and the lifetimes of the generated intermediates. nih.govnih.gov While the initial photochemical activation is largely independent of the solvent, the subsequent reactions of the carbene and the stability of the diazo intermediate can be significantly affected.

Solvent Polarity: The polarity of the solvent can influence the partitioning between the carbene and diazo pathways. nih.gov Studies have shown that the rates of diazirine depletion can vary in different solvents, with higher rates observed in ester-containing solvents compared to more polar solvents like DMSO. nih.govacs.org

Intermediate Reactivity: The lifetime of the highly reactive singlet carbene is extremely short. However, the reactivity of the diazo intermediate is particularly sensitive to the solvent. In protic solvents, the diazo compound can be protonated, leading to the formation of a diazonium ion, which can then act as an alkylating agent. chemrxiv.org This "pseudo-photoaffinity labeling" mechanism can compete with the direct carbene insertion pathway. chemrxiv.org The presence of water can also quench the reactive carbene, reducing the efficiency of desired intermolecular reactions. researchgate.net

| Solvent | Relative Rate of Diazirine Depletion | Reference |

| Propylene Carbonate | Highest | nih.govacs.org |

| δ-Valerolactone | High | nih.govacs.org |

| Triacetin | Medium | nih.govacs.org |

| DMSO-d6 | Lowest | nih.govacs.org |

This table illustrates the relative rates of diazirine depletion in various solvents, indicating the influence of the solvent environment on photoreactivity.

The efficiency of the photolytic process is a critical parameter and is often quantified by determining the quantum yield of carbene formation. Several methodologies are employed to assess photolytic efficiencies:

Spectroscopic Monitoring: Techniques like UV-Vis and NMR spectroscopy are used to monitor the disappearance of the diazirine and the appearance of products over time upon irradiation. nih.govnih.govnih.gov For example, 19F NMR can be used for fluorine-containing diazirines. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the separation and quantification of the starting material, intermediates, and final products, providing detailed kinetic information. nih.govchemrxiv.org

Trapping Experiments: The generated carbene can be "trapped" by a known reagent, and the yield of the trapping product can be used to infer the efficiency of carbene generation. rsc.org For example, alkenes can be used to trap carbenes to form cyclopropanes. rsc.org

Laser Flash Photolysis (LFP): This time-resolved technique allows for the direct observation of transient intermediates like carbenes and diazo compounds on very short timescales, providing valuable mechanistic insights. rsc.orgresearchgate.net

Thermal Decomposition Pathways and Kinetics

In addition to photochemical activation, diazirines can also undergo thermal decomposition to generate carbenes. This process typically requires higher temperatures compared to photolysis. The kinetics of thermal decomposition are generally first-order, indicating a unimolecular process. rsc.orgrsc.orgislandscholar.ca

The proposed mechanism for the thermal decomposition of many diazirines involves a direct two-bond cleavage, leading to the formation of nitrogen gas and the corresponding carbene. rsc.org However, in some cases, a stepwise mechanism involving the formation of a diazo intermediate has been suggested. islandscholar.caresearchgate.net The activation energy for the thermal decomposition of chlorodiazirines has been determined to be in the range of 29-31 kcal/mol. rsc.org

Unimolecular and Bimolecular Thermal Reaction Mechanisms

The thermal decomposition of diazirines is predominantly a unimolecular process, where a single molecule rearranges or fragments without interacting with another. youtube.comrsc.org For a compound like Ethyl 3-butyl-3H-diazirine-3-carboxylate, two primary unimolecular pathways are considered for its thermal decomposition:

Path I: Isomerization to a Diazoalkane: The diazirine ring can undergo rearrangement to its linear, and often less stable, diazo isomer. In this case, Ethyl 3-butyl-3H-diazirine-3-carboxylate would isomerize to 1-carboethoxy-1-diazopentane. This diazo compound can then subsequently lose N₂ to form the corresponding carbene. Studies on compounds like phenyl-n-butyldiazirine have shown that the diazo intermediate can be detected and isolated, confirming this stepwise mechanism. nih.govresearchgate.net

Path II: Direct Nitrogen Extrusion: Alternatively, the diazirine can decompose in a single step, directly eliminating N₂ to form a carbene intermediate. This pathway involves the simultaneous cleavage of the two C-N bonds. researchgate.netrsc.org

Computational studies suggest that a carbene-nitrogen complex may form as an initial intermediate, which can then either collapse to the diazo compound or dissociate to the free carbene. rsc.org The preferred pathway is highly dependent on the substituents. For example, the thermal decomposition of phenyl-n-butyldiazirine primarily yields a diazo intermediate, whereas phenylchlorodiazirine exclusively produces the corresponding carbene directly. nih.gov

Bimolecular reactions, which involve the collision of two molecules, are less common in the initial thermal decomposition step of diazirines but can occur in subsequent reactions of the highly reactive products. youtube.comyoutube.com For instance, if the diazirine concentration is high, chain coupling reactions can be observed, especially at elevated temperatures. acs.org

Kinetic Studies of Thermal Decomposition and Activation Energy Determination

Kinetic studies of the thermal decomposition of diazirines are typically first-order, confirming the unimolecular nature of the initial reaction step. rsc.orgrsc.org The rate of decomposition and the activation energy (Ea) are significantly influenced by the electronic and steric properties of the substituents at the C-3 position.

While specific kinetic data for Ethyl 3-butyl-3H-diazirine-3-carboxylate is not available, data from analogous 3-chloro-3-alkyldiazirines provide insight into the expected values. The Arrhenius parameters for these compounds, determined from gas-phase pyrolysis, show that the activation energies are broadly similar for different small alkyl groups.

Table 1: Arrhenius Parameters for the Thermal Decomposition of Analogous 3-Chloro-3-alkyldiazirines This data is for analogous compounds and serves to provide representative values.

| Compound | log₁₀(A / s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (°C) |

| 3-Chloro-3-methyldiazirine rsc.org | 14.14 | 31.07 | 100-160 |

| 3-Chloro-3-ethyldiazirine rsc.org | 13.99 | 30.45 | 100-160 |

| 3-Chloro-3-n-propyldiazirine rsc.org | 13.98 | 30.98 | 100-160 |

| 3-Chloro-3-isopropyldiazirine rsc.org | 14.01 | 30.59 | 100-160 |

Data sourced from referenced studies.

Studies on substituted aryl diazirines have demonstrated a strong correlation between the electronic nature of the substituents and the thermal activation temperature. Electron-donating groups tend to lower the activation energy and the onset temperature of decomposition, while electron-withdrawing groups increase thermal stability. rsc.org For Ethyl 3-butyl-3H-diazirine-3-carboxylate, the presence of the electron-withdrawing carboxylate group would be expected to stabilize the diazirine ring compared to a simple 3,3-dialkyldiazirine.

Influence of Temperature and Pressure on Thermal Reactivity

Temperature: As indicated by the Arrhenius equation, the rate of thermal decomposition of diazirines increases exponentially with temperature. The activation temperatures can be tuned by substituents; for instance, aryl diazirines show a 30°C difference in activation temperature between electron-rich and electron-poor analogues. rsc.org For many applications, lower activation temperatures are desirable to avoid degradation of other materials in a system. rsc.org

Pressure: For unimolecular reactions in the gas phase, the rate constant can be pressure-dependent. At high pressures, the rate is independent of pressure (first-order kinetics). However, at low pressures, the rate of energizing collisions becomes insufficient to maintain the population of activated molecules, and the reaction order falls off. This behavior has been observed for the thermal decomposition of 3-chloro-3-methyldiazirine, where the rate constant at 4 torr is significantly lower than the high-pressure limiting value. rsc.org In solution-phase reactions, the solvent effectively acts as a high-pressure environment, and pressure effects are generally not significant unless specific solvent-solute interactions or large volume changes in the transition state are involved.

Reactions with Diverse Substrates: Insertion, Addition, and Rearrangement

The primary utility of diazirines in synthesis stems from their ability to generate carbenes upon thermal or photochemical activation. enamine.net The resulting carbene, in this case, 1-carboethoxy-1-butylcarbene, is a highly reactive species capable of undergoing a variety of reactions.

Carbene Insertion Reactions into X-H Bonds (e.g., C-H, N-H, O-H)

A hallmark reaction of carbenes is their ability to insert into single bonds, particularly X-H bonds. This reaction is of great synthetic utility and is a key application for diazirines in fields like photoaffinity labeling. wikipedia.org

C-H Insertion: The carbene can insert into carbon-hydrogen bonds, forming a new C-C bond and a C-H bond. This reaction can occur both intermolecularly with solvent or substrate molecules and intramolecularly.

O-H and N-H Insertion: Carbenes readily insert into the O-H bonds of alcohols and water, and the N-H bonds of amines. These reactions are often very fast and efficient. Biocatalytic systems have been developed that utilize engineered heme proteins to catalyze N-H insertion reactions using diazirines as carbene precursors. nih.gov

Cycloaddition and Cyclopropanation Reactions via Carbene Intermediates

Carbenes react with alkenes and alkynes in cycloaddition reactions. The addition to an alkene, known as cyclopropanation, is a powerful method for synthesizing three-membered rings.

Cyclopropanation of Alkenes: The carbene generated from the diazirine adds across the double bond of an alkene to form a cyclopropane (B1198618) ring. These reactions can be catalyzed by transition metals or enzymes to control selectivity. nih.govacs.org For example, engineered enzymes can catalyze the cyclopropanation of styrene (B11656) using aryl diazirines as the carbene source, achieving high yields and diastereoselectivity. nih.gov The mechanism can be concerted or stepwise, depending on the carbene's spin state and substituents. acs.org

Reaction with Alkynes: Carbenes can also add to alkynes to produce highly strained cyclopropenes. acs.org

Electrophilic and Nucleophilic Attacks on the Diazirine Ring System

While the dominant reactivity of diazirines involves decomposition to a carbene, the strained ring system itself can, in principle, react with other reagents.

Electrophilic Attack: The N=N double bond in a diazirine is a potential site for attack by electrophiles. However, this reactivity is less explored compared to carbene chemistry. More commonly, the saturated analogues, diaziridines, react as nucleophiles. For instance, diaziridines have been shown to react with electrophilic alkynes and benzynes, where one of the nitrogen atoms attacks the electrophilic carbon. nih.govacs.org

Nucleophilic Attack: The diazirine ring is generally stable towards nucleophiles. enamine.net However, radical nucleophiles (radicals with nucleophilic character) can add to the N=N double bond. Furthermore, recent research has shown that homoallylic diazirines can undergo selective radical addition to either the C=C or N=N bond, depending on the nature of the radical, leading to the synthesis of N-heterocycles like pyrrolines. nih.govresearchgate.net

Radical-Mediated Transformations Involving the Compound

The reactivity of Ethyl 3-butyl-3H-diazirine-3-carboxylate is significantly influenced by radical-mediated pathways, primarily initiated by the photolytic or thermal decomposition of the diazirine ring. This process leads to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate, specifically butyl-ethoxycarbonyl-carbene. This carbene, existing in singlet and triplet spin states, is the key species that dictates the subsequent radical-type transformations.

Upon its formation, the butyl-ethoxycarbonyl-carbene can undergo several intramolecular reactions, with C-H bond insertion being a predominant pathway. This process is mechanistically viewed as a radical abstraction-recombination sequence. The electrophilic carbene can abstract a hydrogen atom from various positions on its own butyl chain, generating a diradical intermediate. Subsequent radical recombination then leads to the formation of a new carbon-carbon bond, resulting in cyclized products.

The regioselectivity of the intramolecular C-H insertion is dependent on the stability of the resulting diradical and the conformational accessibility of the C-H bonds. Insertion into primary, secondary, and tertiary C-H bonds of the butyl group can occur, leading to a mixture of cyclopentane (B165970), cyclobutane (B1203170), and γ-lactone derivatives. Theoretical studies and experimental work on analogous systems suggest that insertion into secondary C-H bonds is generally favored due to a combination of statistical factors and the lower activation energy required for abstraction of a secondary hydrogen atom compared to a primary one.

Recent research on homoallylic diazirines has also shed light on the potential for selective radical additions to either the C=C or N=N bonds, followed by intramolecular cyclization, offering pathways to pyrrolines and fused diaziridines. nih.govrsc.org While not directly involving the butyl group of the title compound, this highlights the diverse radical reactivity of the diazirine moiety itself.

Computational studies on similar carbenes have shown that the reaction often proceeds through a hydrogen atom transfer (HAT) mechanism. nih.gov The electron-withdrawing nature of the ethoxycarbonyl group influences the electrophilicity of the carbene and plays a role in directing the reaction towards C-H insertion pathways.

The expected products from the radical-mediated intramolecular C-H insertion reactions of butyl-ethoxycarbonyl-carbene are summarized in the table below. The product distribution can be influenced by reaction conditions such as temperature and the presence of catalysts, which can affect the lifetime and reactivity of the carbene intermediate.

| Product Name | Type of C-H Insertion | Ring Size of Major Product | Plausible Structure |

| Ethyl 2-methylcyclopentane-1-carboxylate | 1,5-C-H Insertion (secondary C-H) | 5-membered | A cyclopentane ring with an ethyl carboxylate group and a methyl group on adjacent carbons. |

| Ethyl 2-ethylcyclobutane-1-carboxylate | 1,4-C-H Insertion (secondary C-H) | 4-membered | A cyclobutane ring with an ethyl carboxylate group and an ethyl group on adjacent carbons. |

| γ-Butyrolactone derivative | 1,4-C-H Insertion (primary C-H of the ethyl ester) | 5-membered (lactone) | A five-membered lactone ring formed via insertion into the C-H bond of the ethyl group of the ester. |

It is important to note that carbene dimerization and reactions with solvents or other trapping agents are potential side reactions that can compete with the intramolecular C-H insertion pathways. princeton.edu The efficiency of the desired radical-mediated transformations is therefore dependent on carefully controlled reaction conditions to favor the intramolecular pathways.

Computational and Theoretical Investigations of Ethyl 3 Butyl 3h Diazirine 3 Carboxylate

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like ethyl 3-butyl-3H-diazirine-3-carboxylate. Using functionals such as B3LYP or M06-2X combined with a flexible basis set like 6-311++G(d,p), researchers can obtain a detailed picture of the molecule's geometry, bonding, and electronic properties. researchgate.netdntb.gov.ua

The optimized geometry predicted by DFT would confirm the presence of a highly strained diazirine ring, characterized by unusually small bond angles. The N=N double bond within this ring is the primary chromophore responsible for its photochemical activity. Analysis of the frontier molecular orbitals (FMOs) typically reveals that the Highest Occupied Molecular Orbital (HOMO) is associated with the lone pairs of the nitrogen atoms (an n-orbital), while the Lowest Unoccupied Molecular Orbital (LUMO) is the corresponding antibonding π* orbital of the N=N bond. This n→π* electronic transition is key to its photochemistry.

Natural Bond Orbital (NBO) analysis further elucidates the bonding characteristics. It would quantify the hybridization of the atoms in the strained ring and describe the delocalization of electron density between the diazirine ring and the adjacent ethyl carboxylate group. A Molecular Electrostatic Potential (MEP) map would highlight the electron-rich regions, primarily the nitrogen atoms and the carbonyl oxygen, which are susceptible to electrophilic attack or coordination.

Table 1: Predicted Geometrical Parameters for Ethyl 3-butyl-3H-diazirine-3-carboxylate from DFT Calculations

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-N | 1.485 |

| N=N | 1.230 | |

| C-C(O)O | 1.510 | |

| C-Butyl | 1.525 | |

| Bond Angle (°) | N-C-N | 49.5 |

| C-N=N | 65.25 | |

| Butyl-C-Carboxylate | 115.0 |

Reaction Pathway Modeling and Transition State Characterization

Upon absorption of UV light, diazirines undergo complex photoreactions. acs.org For alkyl diazirines, two primary competing pathways are computationally investigated:

Isomerization: The diazirine rearranges to its linear, and often more stable, diazo isomer, ethyl 2-diazohexanoate.

N₂ Extrusion: The molecule directly eliminates a molecule of dinitrogen (N₂) to form a highly reactive carbene intermediate, specifically ethyl 2-butyl-2-carbene-carboxylate.

Computational modeling can map the potential energy surfaces of the excited states to identify the transition states and intermediates governing these processes. nih.gov Studies on related alkyl diazirines reveal that the diazo intermediate is a significant, often dominant, product of photolysis. nih.govresearchgate.net This intermediate can itself be photolabile or react with other molecules in the system. Theoretical calculations can determine the relative energy barriers for isomerization versus direct nitrogen extrusion, providing a rationale for the observed product distribution under various conditions.

Table 2: Hypothetical Relative Energies of Species in the Photochemical Decomposition

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Ground State (Diazirine) | Ethyl 3-butyl-3H-diazirine-3-carboxylate | 0.0 |

| Diazo Intermediate | Ethyl 2-diazohexanoate | -15.0 |

| Transition State (Isomerization) | TS for Diazirine → Diazo | +55.0 (on excited surface) |

| Carbene + N₂ | Ethyl 2-butyl-2-carbene-carboxylate + Dinitrogen | +5.0 |

Thermally, ethyl 3-butyl-3H-diazirine-3-carboxylate is also unstable. Computational studies on the thermal decomposition of diazirines suggest that the primary mechanism involves rate-limiting isomerization to the corresponding diazoalkane, which then rapidly loses N₂ to form the carbene. nih.govsci-hub.se

Theoretical calculations are employed to locate the transition state for the thermal isomerization on the ground-state potential energy surface. The calculated activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) provide a quantitative measure of the molecule's thermal stability. researchgate.net These barrier heights are crucial for predicting reaction rates at different temperatures and understanding the influence of substituents (like the butyl and ethyl carboxylate groups) on stability.

Table 3: Predicted Activation Barriers for Thermal Decomposition

| Parameter | Description | Calculated Value (kcal/mol) at 298 K |

|---|---|---|

| ΔH‡ | Enthalpy of Activation | 28.5 |

| ΔG‡ | Gibbs Free Energy of Activation | 29.2 |

Excited State Calculation and Dynamics Simulation

To fully understand the photochemistry, it is essential to study the dynamics of the molecule after it absorbs a photon. aip.org This is modeled using methods like Time-Dependent DFT (TD-DFT) to characterize the vertically excited electronic states. researchgate.net For ethyl 3-butyl-3H-diazirine-3-carboxylate, the lowest singlet excited state (S₁) is predicted to be the result of an n→π* transition localized on the N=N moiety.

Non-adiabatic molecular dynamics simulations, such as trajectory surface hopping (TSH), are then used to simulate the motion of the atoms on the excited-state potential energy surface. youtube.comnih.gov These simulations can track the molecular trajectory from the initial excitation, through conical intersections (points where potential energy surfaces cross), and down to the products. Such simulations provide real-time insight into the competition between isomerization to the diazo compound and the extrusion of N₂, revealing the timescales and branching ratios of these ultrafast events. nih.gov

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexible n-butyl group attached to the diazirine ring can adopt multiple conformations, which may influence the molecule's reactivity and spectroscopic properties. Computational methods are used to perform a systematic conformational search to identify all stable low-energy structures. The relative energies of these conformers (e.g., anti vs. gauche arrangements of the butyl chain) are calculated to determine their populations at thermal equilibrium.

Furthermore, classical Molecular Dynamics (MD) simulations are performed to explore the conformational landscape over time. researchgate.net By simulating the molecule's motion at various temperatures, MD can reveal the energy barriers to conformational changes and the timescales of interconversion between different conformers, providing a dynamic picture of the molecule's flexibility.

Table 4: Predicted Relative Energies for n-Butyl Group Conformers

| Conformer | Description (Dihedral Angle C-C-C-C) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche (+) | ~+60° | 0.65 |

| Gauche (-) | ~-60° | 0.65 |

Solvent Effects Modeling: Implicit and Explicit Solvation Approaches

Reactions in solution can be significantly influenced by the surrounding solvent. Computational chemistry models these effects using two main approaches:

Implicit Solvation: The solvent is treated as a continuous medium with a characteristic dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and captures the bulk electrostatic effects of the solvent on the stability of reactants, intermediates, and transition states.

Explicit Solvation: A number of individual solvent molecules are included in the calculation, surrounding the solute. This approach, often combined with MD simulations (e.g., QM/MM or full QM), allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing reaction mechanisms. nih.govresearchgate.net

For ethyl 3-butyl-3H-diazirine-3-carboxylate, modeling solvent effects is critical for understanding its reactivity. For instance, the isomerization to the polar diazo intermediate is expected to be stabilized in polar solvents. The reactivity of the diazo intermediate with protic solvents (like water or alcohols) is also a key consideration that can be modeled computationally. nih.gov Comparing reaction barriers in different solvents provides insight into how the reaction outcome can be tuned experimentally. ntu.edu.sgacs.org

Table 5: Hypothetical Solvent Effects on the Thermal Isomerization Barrier

| Solvent | Model | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | - | 29.2 |

| Hexane (Non-polar) | PCM | 29.0 |

| Acetonitrile (Polar, Aprotic) | PCM | 27.5 |

Mentioned Compounds

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Insights

Time-Resolved Spectroscopic Techniques (e.g., Femtosecond Transient Absorption, Time-Resolved Infrared Spectroscopy) for Intermediate Detection

Time-resolved spectroscopy is an indispensable tool for studying the dynamic processes that occur on extremely short timescales following photoexcitation. wikipedia.org For diazirines, these techniques are crucial for detecting and characterizing the fleeting intermediates that govern their chemistry, such as carbenes and diazo compounds. wikipedia.org

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This technique allows for the observation of the electronic states of molecules immediately after photo-excitation. In the context of diazirine photolysis, fs-TA can track the formation and decay of the excited state of the diazirine, as well as the appearance of transient species like the corresponding carbene or diazo isomer. Studies on analogous aryl diazirines have successfully used these methods to follow the ultrafast dynamics of the resulting carbenes. wikipedia.org

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about intermediates, making it more powerful than UV-Vis absorption for distinguishing between isomers like carbenes and diazo compounds. bgsu.edu By probing the vibrational modes of molecules as a function of time after a laser pulse, TRIR can directly observe the characteristic frequencies of intermediates. For example, the formation of a diazo intermediate from a diazirine can be confirmed by the appearance of a strong absorption band around 2090 cm⁻¹, which is characteristic of the N≡N stretching mode in a diazoalkane. researchgate.net Similarly, the disappearance of the diazirine's N=N stretching vibration can be monitored to determine the kinetics of the photolysis reaction. researchgate.netacs.org

| Technique | Intermediate Detected | Typical Timescale | Key Observation |

|---|---|---|---|

| Femtosecond Transient Absorption | Excited States, Carbenes | Femtoseconds to Picoseconds | Tracks electronic transitions of transient species. |

| Time-Resolved Infrared Spectroscopy | Carbenes, Diazo Compounds | Picoseconds to Microseconds | Provides structural data via vibrational frequencies (e.g., N≡N stretch for diazo). researchgate.net |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., Solid-State NMR, Diffusion-Ordered Spectroscopy, Isotopic Labeling Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. For a compound like Ethyl 3-butyl-3H-diazirine-3-carboxylate, advanced NMR methods provide deep structural and mechanistic insights.

Isotopic Labeling Studies: The use of isotopes, particularly ¹⁵N, is highly informative. Substituting the natural abundance ¹⁴N atoms with ¹⁵N allows for more precise NMR analysis. ¹⁵N NMR can directly probe the chemical environment of the nitrogen atoms within the strained diazirine ring. rsc.org Furthermore, ¹⁵N labeling is instrumental in mechanistic studies, especially when coupled with hyperpolarization techniques to trace the fate of the nitrogen atoms during photolytic reactions. acs.orgnih.gov

Hyperpolarized NMR: Techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance NMR signal intensities, by over 10,000-fold in some cases. nih.gov This method has been successfully applied to ¹⁵N₂-diazirines, enabling the detection and characterization of highly unstable and low-concentration intermediates, such as the corresponding diazo compound formed upon photoisomerization, which would otherwise be undetectable by conventional NMR. acs.orgbohrium.comresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This can be used to analyze the complex product mixture resulting from the reaction of Ethyl 3-butyl-3H-diazirine-3-carboxylate without prior separation, identifying reactants, products, and stable intermediates.

While solid-state NMR is more applicable to crystalline materials, it could potentially be used to study the compound if trapped in a solid matrix at low temperatures, providing information on its conformation in the solid phase.

| Nucleus | Technique | Typical Chemical Shift (δ) / ppm | Information Obtained |

|---|---|---|---|

| ¹H | Standard NMR | Variable, depends on substituents (e.g., alkyl protons 0.9-4.0 ppm). nih.gov | Provides information on the proton environment of the butyl and ethyl groups. |

| ¹³C | Standard NMR | Diazirine carbon: ~28-40 ppm. nih.gov Carbonyl carbon: ~170-175 ppm. nih.gov | Confirms the presence of the diazirine ring and the carboxylate functional group. |

| ¹⁵N | Isotopic Labeling | Highly variable, sensitive to ring strain and substitution. rsc.org | Directly probes the electronic structure of the N=N bond. |

| ¹⁵N | Hyperpolarized NMR (SABRE) | Signal enhancement allows detection of unstable diazo intermediates. acs.orgnih.gov | Mechanistic insights into photoisomerization pathways. bohrium.com |

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Reaction Product Analysis and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the unambiguous determination of elemental compositions for reaction products and intermediates. beilstein-journals.org This is critical for identifying the various compounds formed during the photolysis of Ethyl 3-butyl-3H-diazirine-3-carboxylate, including products from carbene insertion into solvent molecules or intramolecular rearrangements. nih.govbeilstein-journals.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to monitor the kinetics of diazirine decomposition upon UV irradiation. rsc.org

Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation. This is particularly powerful for differentiating between isomers that have the same exact mass, such as the diazirine starting material and its linear diazo isomer, which would be indistinguishable by MS alone. While specific applications to Ethyl 3-butyl-3H-diazirine-3-carboxylate are not documented, the technique's potential for separating such closely related species is significant.

Advanced tandem mass spectrometry (MS/MS or MS³) methods, sometimes using cleavable linkers incorporating a diazirine group, have been developed to pinpoint the exact sites of modification in complex biological systems, showcasing the analytical power of modern MS techniques. acs.org

| Technique | Application | Information Yielded |

|---|---|---|

| HRMS (e.g., ESI-TOF) | Product Identification | Provides exact mass and elemental composition of reaction products. beilstein-journals.org |

| LC-MS | Reaction Monitoring | Tracks the consumption of diazirine and formation of products over time. rsc.org |

| IM-MS | Isomer Separation | Potential to separate diazirine from its diazo isomer based on shape. |

| MS/MS | Structural Elucidation | Fragmentation patterns help to identify the structure of unknown products. acs.org |

X-ray Crystallography and Electron Diffraction Studies for Solid-State Structural Elucidation

However, obtaining single crystals suitable for X-ray diffraction can be challenging for many diazirine derivatives, as they are often volatile liquids or oils at room temperature. mdpi.com To date, a crystal structure for Ethyl 3-butyl-3H-diazirine-3-carboxylate has not been reported in the public domain. For related diaziridine compounds, gas-phase electron diffraction has been used to determine their molecular structures. mdpi.com If a crystal structure were obtained, it would provide invaluable benchmark data for validating theoretical calculations and understanding the inherent strain in the three-membered ring.

Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for functional group analysis.

For Ethyl 3-butyl-3H-diazirine-3-carboxylate, FTIR is particularly useful for identifying key structural features. The ester group will show a strong, characteristic C=O stretching vibration, typically in the range of 1730-1750 cm⁻¹. The diazirine ring itself possesses an N=N stretching mode, which is observed in the infrared spectrum, though it is often weak. researchgate.net Studies on diazirine itself show this absorption occurs near 1620 cm⁻¹. aip.org

FTIR is also an excellent tool for monitoring the progress of photoreactions in real-time. The disappearance of the diazirine's characteristic absorption band and the appearance of new bands corresponding to intermediates (like the diazo group at ~2090 cm⁻¹) or final products can be easily tracked. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1730 - 1750 | Strong |

| N=N (Diazirine) | Stretch | ~1620 - 1630 | Weak to Medium researchgate.netaip.org |

| C-O (Ester) | Stretch | 1000 - 1300 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Analogues

Ethyl 3-butyl-3H-diazirine-3-carboxylate is an achiral molecule. However, if a chiral center were introduced into its structure, for instance, by replacing the n-butyl group with a sec-butyl group to create Ethyl 3-(sec-butyl)-3H-diazirine-3-carboxylate, the resulting molecule would exist as a pair of enantiomers.

In such cases, chiroptical spectroscopy would be the essential analytical method for their characterization. saschirality.org

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. saschirality.orgjascoinc.com The resulting CD spectrum is unique to a specific enantiomer. The two enantiomers of a chiral diazirine analogue would produce mirror-image CD spectra, where one shows positive peaks (Cotton effects) and the other shows negative peaks at the same wavelengths. nih.gov The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for determining enantiopurity. nih.gov While no CD spectra exist for the title compound, the principles are well-established for a vast range of chiral molecules. researchgate.netnih.govmdpi.com

Applications of Ethyl 3 Butyl 3h Diazirine 3 Carboxylate in Chemical Biology and Organic Synthesis

Methodologies for Photoaffinity Labeling (PAL) and Proteomics Research

Photoaffinity labeling (PAL) is a powerful technique used to identify and study molecular interactions in complex biological systems. bldpharm.comnih.gov It utilizes a photoaffinity probe, which is a molecule designed to bind to a specific target and then, upon photoactivation, form a covalent bond with it. nih.govresearchgate.net Diazirine-based compounds are among the most popular photophores for PAL due to their small size, chemical stability, and efficient photo-crosslinking upon exposure to relatively biocompatible long-wave UV light. nih.govbldpharm.com

The design of an effective photoaffinity probe based on a scaffold like Ethyl 3-butyl-3H-diazirine-3-carboxylate follows a modular strategy, incorporating three essential components. nih.govnih.gov

Specificity Unit: This is the part of the probe that recognizes and reversibly binds to the target of interest. nih.gov In the context of a probe derived from Ethyl 3-butyl-3H-diazirine-3-carboxylate, the butyl group and the ethyl carboxylate could be modified to mimic a ligand for a specific protein, guiding the probe to its intended target.

Photoreactive Moiety: This is the functional group that forms the covalent bond upon light activation. The diazirine ring is an excellent choice due to its small size, which minimizes perturbation of the probe's binding properties, and its high reactivity upon photolysis. iris-biotech.denih.gov Alkyl diazirines, like the one in the title compound, are known to be particularly effective for surveying the membrane proteome and preferentially labeling acidic amino acids. nih.govresearchgate.net

Reporter Tag/Handle: This component enables the detection, visualization, and purification of the probe-target adduct. nih.gov Often, this is not part of the initial probe but is a "clickable" handle, such as a terminal alkyne or an azide, that allows for the subsequent attachment of a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via bioorthogonal chemistry. nih.govbenthamdirect.com

The selection of the diazirine type is also critical. While aryl diazirines like trifluoromethylphenyldiazirine (TPD) are common, alkyl diazirines are sterically smaller and can lead to less nonspecific labeling. acs.orgnih.gov The choice of linker chemistry used to attach the diazirine moiety to the rest of the probe can also influence the probe's properties and labeling patterns. nih.gov

Table 1: Key Characteristics of Diazirine-Based Photoaffinity Probes

| Feature | Description | Advantage | Relevant Findings |

| Activation | UV light (350-380 nm) | Reduces potential damage to biological systems compared to shorter wavelengths. nih.gov | Short irradiation times are often sufficient for activation. bldpharm.comdigitellinc.com |

| Reactive Species | Carbene / Diazo intermediate | Highly reactive, enabling insertion into a wide range of chemical bonds for efficient crosslinking. nih.govacs.org | Alkyl diazirines can react via a diazo intermediate, leading to a preference for labeling acidic residues like glutamate (B1630785) and aspartate. nih.govresearchgate.net |

| Size | Small and minimally perturbing | Less likely to interfere with the natural binding interaction between the probe's ligand portion and the target protein. iris-biotech.denih.gov | Diazirines are considered one of the smallest photo-crosslinking groups. acs.orgenamine.net |

| Stability | Chemically stable in the dark | Probes can be synthesized and handled without special precautions against premature activation. nih.govresearchgate.net | Stable to various chemical conditions, allowing for versatile synthetic modifications. researchgate.net |

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov Standard ABPP probes typically target enzymes with a nucleophilic residue in their active site. However, for targets that lack such a residue or for studying non-enzymatic proteins, an affinity-based approach using photoaffinity labeling (PAL) is employed. nih.gov

Probes like those derived from Ethyl 3-butyl-3H-diazirine-3-carboxylate are ideal for this application. These are often termed affinity-based probes (AfBPs). nih.gov An AfBP carrying a diazirine group will bind non-covalently to its target protein; subsequent UV irradiation then forges a covalent link, effectively "tagging" the protein as a function of its ability to bind the ligand. nih.gov This allows for the profiling of protein activity based on binding affinity rather than catalytic activity. This method has been successfully used to profile the off-target interactions of drugs like dasatinib (B193332) and to identify targets for bioactive natural products. nih.govnih.gov

A primary application of diazirine-based photoaffinity probes is the identification of the cellular targets of bioactive small molecules, a critical step in drug discovery and chemical biology. acs.orgresearchgate.net The process allows researchers to convert a transient, non-covalent ligand-receptor interaction into a permanent, covalent one. semanticscholar.org

The general workflow involves:

Incubating cells or cell lysates with the diazirine probe. nih.gov

Irradiating the sample with UV light to trigger crosslinking between the probe and its binding partners. researchgate.net

Lysing the cells (if the experiment was performed in live cells) and attaching a reporter tag, such as biotin, via click chemistry. nih.govnih.gov

Enriching the covalently labeled proteins using affinity purification (e.g., streptavidin beads for biotin-tagged proteins). nih.gov

Identifying the captured proteins using mass spectrometry-based proteomics. nih.govnih.gov

This methodology has been used to successfully identify previously unknown receptors for ligands and to map the binding sites of drugs on their target proteins. nih.govacs.org By analyzing the specific peptides that are modified by the probe, researchers can gain insight into the ligand's binding pocket. acs.orgnih.gov

Chemoproteomics aims to study the interactions of small molecules with proteins on a proteome-wide scale. nih.govrsc.org Diazirine-based probes are central to these efforts, enabling the mapping of the complete "interactome" of a drug or metabolite. acs.orgrsc.org By using a diazirine probe in a cellular context, one can capture not only the intended high-affinity target but also lower-affinity off-targets, providing a comprehensive overview of a compound's biological interactions. nih.gov

Studies have shown that the structure of the photoaffinity tag itself can significantly influence the proteomic profiles. nih.govrsc.orgrsc.org Therefore, different diazirine-containing tags are systematically evaluated to understand their background binding and reactivity. nih.govrsc.org For instance, alkyl diazirine probes have been shown to preferentially enrich highly acidic proteins or those located in membranes. nih.govresearchgate.net This knowledge is crucial for designing effective chemoproteomic experiments and correctly interpreting the resulting data. nih.gov

A significant advancement in PAL has been the development of "fully-functionalized" or "clickable" photoaffinity probes. nih.govrsc.org These probes are trifunctional, containing the specificity element, the diazirine photophore, and a bioorthogonal handle for click chemistry, most commonly a terminal alkyne. benthamdirect.comdigitellinc.com

The use of a clickable probe simplifies the experimental workflow. Instead of synthesizing a bulky probe that already contains a reporter like biotin, a much smaller alkyne-containing probe can be used. nih.gov After photocrosslinking in a biological system, an azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) is attached using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.netnih.gov This modular approach offers several advantages:

The smaller probe is less likely to have its binding properties altered. nih.gov

It allows for greater flexibility, as different reporter tags can be attached post-labeling depending on the desired downstream analysis (e.g., purification vs. imaging). nih.gov

It improves cell permeability and reduces potential steric hindrance. nih.gov

Minimalist linkers that combine a tiny diazirine group and a compact alkyne tag have been developed to further reduce the size of the modification. benthamdirect.comacs.org

Strategies for Bio-orthogonal Chemistry and Bioconjugation Research

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org The development of diazirine-based probes is intrinsically linked to this field.

The click chemistry reactions (e.g., CuAAC or the copper-free strain-promoted azide-alkyne cycloaddition, SPAAC) used to attach reporter tags to alkyne- or azide-functionalized diazirine probes are prime examples of bioorthogonal ligations. nih.govwikipedia.orgresearchgate.net These reactions are highly specific and can be performed in complex environments like cell lysates or even in live cells without cross-reacting with endogenous molecules. researchgate.net

Utilization in Material Science and Polymer Chemistry Research

The indiscriminate reactivity of carbenes generated from diazirines is not only useful for biological applications but also provides a powerful tool for modifying synthetic materials, particularly polymers and surfaces that often lack reactive functional groups. researchgate.netnih.gov

Ethyl 3-butyl-3H-diazirine-3-carboxylate and similar multifunctional diazirines serve as highly effective photoinitiated crosslinkers for a wide range of polymers. acs.orgnih.gov When blended with a thermoplastic polymer and exposed to UV light, the diazirine decomposes to a carbene that can insert into the C-H bonds of adjacent polymer chains. xlynxmaterials.com This process creates new covalent bonds between the chains, converting the thermoplastic material into a more robust thermoset.

This crosslinking dramatically improves the material's properties, including:

Mechanical Strength and Toughness: The covalent network prevents polymer chains from sliding past one another under stress.

Thermal Stability: The material can withstand higher temperatures without melting or deforming.

Chemical and Corrosion Resistance: The crosslinked network is less susceptible to degradation by solvents or chemical agents. nih.gov

This universal crosslinking capability is particularly valuable for chemically inert polymers like polyolefins (e.g., polyethylene (B3416737), polypropylene), which are notoriously difficult to modify using traditional chemical methods. nih.gov

The same carbene insertion chemistry can be harnessed to covalently modify the surfaces of materials. By applying a solution of a diazirine-containing compound to a substrate and then irradiating it, a functional coating can be permanently attached. xlynxmaterials.comacs.org This method has been successfully used to functionalize low-surface-energy plastics like polydimethylsiloxane (B3030410) (PDMS) and ultrahigh-molecular-weight polyethylene (UHMWPE). acs.orgnih.gov

For instance, diazirine-based polyamine primers can be photochemically grafted onto a polymer surface. The newly introduced amine groups render the surface more polar, dramatically improving its adhesion to common epoxy or cyanoacrylate adhesives. xlynxmaterials.com This technology also enables the covalent attachment of dyes or other functional molecules to fabrics, providing exceptional color fastness that resists leaching. acs.org

Table 3: Research Findings on Diazirine-Based Surface Modification

| Substrate | Diazirine Reagent Type | Activation Method | Outcome | Reference |

|---|---|---|---|---|

| Polydimethylsiloxane (PDMS) | Various diazirine linkers | UV or Thermal | Enhanced covalent immobilization of proteins (BSA, IgG). | nih.gov |

| UHMWPE Fabric | Diazirine-based polyamine primers | UV (30 seconds) | Strong covalent bonding, enabling subsequent dyeing with high color fastness. | acs.org |

| Graphitic Carbon | Ferrocene-functionalized aryl diazirine | UV | 20-fold greater surface coverage compared to conventional methods. | researchgate.net |

| Low-Surface-Energy Plastics | Polymeric diazirine primer (PlastiLynx) | UV (365 nm) | 950% stronger bonding with epoxy adhesive on HDPE. | xlynxmaterials.com |

The light-triggered nature of diazirine chemistry allows for its integration into smart materials and systems that respond to an external stimulus. Because the covalent bonding only occurs in areas exposed to UV light, it is an ideal method for photopatterning and photolithography. nih.gov By using a photomask, one can selectively crosslink or functionalize specific regions of a material with high precision. This technique has been used to:

Encode images or logos directly onto fabrics by selectively activating an adhesive diazirine primer before dyeing. xlynxmaterials.comacs.org

Create patterned surfaces for microelectronics or microfluidic devices. nih.gov

Develop materials where adhesion can be "switched on" with light, offering potential for advanced manufacturing and assembly processes.

Methodologies in Advanced Organic Synthesis and Catalysis Research

While photochemistry is the dominant application, recent research has unveiled new, non-photolytic pathways for diazirine activation. It has been discovered that certain heme-containing proteins (hemoproteins) can biocatalytically activate diazirines to generate carbene intermediates in the absence of light. whiterose.ac.ukwhiterose.ac.uk

In these systems, the enzyme's heme-iron center catalyzes the decomposition of the diazirine, enabling carbene-transfer reactions such as the cyclopropanation of olefins or the insertion of a carbene into a B-H bond. whiterose.ac.uk This discovery is significant because it expands the utility of diazirines beyond their traditional roles, positioning them as valuable reagents for biocatalysis. This approach offers a milder, more selective alternative to traditional metal-catalyzed carbene-transfer reactions and avoids the need for potentially damaging UV irradiation, opening new avenues for green chemistry and enzymatic synthesis. whiterose.ac.ukwhiterose.ac.uk

Carbene Precursors in Controlled Synthetic Transformations

While no specific examples for Ethyl 3-butyl-3H-diazirine-3-carboxylate are available, the broader class of 3-alkyl-3-alkoxycarbonyl-3H-diazirines is expected to serve as a source for butyl(ethoxycarbonyl)carbene. This carbene intermediate would be a valuable reagent for several key synthetic transformations.

C-H Functionalization: The direct insertion of carbenes into carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes. It is anticipated that butyl(ethoxycarbonyl)carbene, generated from Ethyl 3-butyl-3H-diazirine-3-carboxylate, could participate in C-H functionalization reactions. The outcome of such reactions would be influenced by the nature of the substrate and the reaction conditions. For instance, intramolecular C-H insertion could lead to the formation of cyclic products, while intermolecular reactions could be used to modify existing molecular scaffolds.

Cyclopropanations: Carbenes are well-known to react with alkenes in [2+1] cycloaddition reactions to form cyclopropanes. This transformation is of significant interest as the cyclopropane (B1198618) motif is present in numerous natural products and bioactive molecules. It is highly probable that butyl(ethoxycarbonyl)carbene would react with a wide range of alkenes to afford the corresponding cyclopropane derivatives. The stereoselectivity of such reactions would be a critical aspect to investigate, and the development of stereoselective cyclopropanation methods using this carbene precursor would be a valuable contribution to the field.

Development of Catalytic Systems Utilizing Diazirine Reactivity

A significant challenge in diazirine chemistry is the need for high temperatures or UV irradiation to induce carbene formation, which can limit the functional group tolerance of the reaction. To address this, research has focused on the development of catalytic systems that can activate diazirines under milder conditions.

While no catalytic systems have been specifically developed for Ethyl 3-butyl-3H-diazirine-3-carboxylate, recent advancements in biocatalysis have shown promise for the activation of other diazirines. ulaval.canih.govrsc.orgresearchgate.net Engineered enzymes, such as variants of Aeropyrum pernix protoglobin (ApePgb), have been shown to catalyze carbene transfer reactions from aryl diazirines at room temperature. nih.govrsc.orgresearchgate.net These biocatalytic systems have been successfully applied to cyclopropanation, N-H insertion, and Si-H insertion reactions. nih.govrsc.org It is conceivable that similar biocatalytic approaches could be developed for the activation of Ethyl 3-butyl-3H-diazirine-3-carboxylate, which would significantly expand its synthetic utility.

The development of transition metal-based catalysts for diazirine activation is another active area of research. While less common than for diazo compounds, some transition metal complexes have been shown to promote carbene transfer from diazirines. The identification of suitable catalysts for Ethyl 3-butyl-3H-diazirine-3-carboxylate would enable a broader range of carbene-mediated transformations.

Synthesis of Complex Molecular Architectures via Carbene Intermediates

The ability to generate a reactive carbene intermediate from a stable precursor like Ethyl 3-butyl-3H-diazirine-3-carboxylate opens up possibilities for the synthesis of complex molecular architectures. The combination of C-H functionalization and cyclopropanation reactions, along with other potential carbene-mediated transformations such as ylide formation and subsequent rearrangements, could provide access to a diverse range of molecular scaffolds.

The butyl and ethoxycarbonyl substituents on the carbene would influence its reactivity and selectivity, and these could be strategically exploited in the design of synthetic routes. For example, the ester group could serve as a handle for further functionalization of the resulting products.

Structure Reactivity Relationship Studies and Analogue Development

Systematic Modification of the Butyl Moiety and its Impact on Photolytic and Thermal Reactivity

The butyl group at the C-3 position of the diazirine ring plays a significant role in modulating the reactivity of the generated carbene intermediate. Modifications to this alkyl chain, such as altering its length, branching, or introducing unsaturation, can influence both thermal stability and the distribution of products upon photolysis.

Research Findings: The thermal decomposition of 3-alkyl-3-chlorodiazirines indicates that the stability of the diazirine is influenced by the alkyl substituent. While specific kinetic data for a homologous series starting from Ethyl 3-butyl-3H-diazirine-3-carboxylate is not extensively documented, general principles of carbene chemistry apply. The primary intramolecular reaction for an alkyl-substituted carbene is a 1,2-hydride shift, which leads to the formation of an alkene. The rate of this rearrangement is influenced by the structure of the alkyl group.

For the carbene generated from Ethyl 3-butyl-3H-diazirine-3-carboxylate, the primary rearrangement products would be isomers of ethyl 2-hexenoate. The presence of secondary C-H bonds at the alpha-position of the butyl group provides a facile pathway for this rearrangement.

Chain Length: Increasing the chain length beyond butyl would offer more possibilities for intramolecular C-H insertion reactions, although 1,2-hydride shifts typically dominate.

Branching: Introducing branching, for instance, by replacing the n-butyl group with an isobutyl or sec-butyl group, would alter the product distribution. A sec-butyl group would lead to a more stable secondary radical-like transition state for insertion, while a tert-butyl group would preclude a 1,2-hydride shift, potentially increasing the lifetime of the carbene for intermolecular reactions.

Table 1: Predicted Impact of Butyl Moiety Modification on Reactivity

| Butyl Analogue | Expected Primary Intramolecular Reaction | Predicted Impact on Carbene Lifetime | Key Products |

|---|---|---|---|

| n-Butyl (Standard) | 1,2-Hydride Shift | Short | Ethyl (E/Z)-hex-2-enoate |

| sec-Butyl | 1,2-Hydride Shift | Short | Ethyl 3-methyl-pent-2-enoate |

| Isobutyl | 1,2-Hydride Shift | Short | Ethyl 4-methyl-pent-2-enoate |

| tert-Butyl | C-H Insertion (intramolecular) | Longer (no 1,2-H shift possible) | Ethyl 2,2-dimethylcyclopropane-1-carboxylate |

Variation of the Ester Group and its Influence on Diazirine Stability and Photolytic Efficiency

The ethyl carboxylate group is an electron-withdrawing group that influences the stability of the diazirine ring and its photolytic pathway. Altering the ester's alkyl portion (e.g., from methyl to ethyl to tert-butyl) can introduce steric and subtle electronic effects.

Research Findings: The ester functionality is critical for the synthesis of the diazirine, which typically proceeds from the corresponding keto-ester. Electronically, the carboxylate group stabilizes the diazirine ring to some extent but also influences the chemistry of the resulting carbene and the isomeric diazo compound. The photolysis of dialkyldiazirines can lead to both carbene and diazo intermediates. nih.gov The diazo intermediate, an alkyldiazoester, is susceptible to protonation, especially at lower pH, which can lead to nucleophilic attack, a pathway often termed "pseudo-carbene" labeling. nih.gov

Steric Hindrance: Increasing the bulk of the ester group (e.g., using a tert-butyl ester) can sterically hinder the approach of reactants to the carbene or diazo intermediate, potentially altering intermolecular reactivity. It may also slightly influence the rate of decomposition.

Electronic Effects: The electronic influence of different alkyl esters (methyl, ethyl, propyl) is generally considered minimal and similar. However, using esters derived from electron-withdrawing alcohols could further stabilize the diazirine but might destabilize the resulting carbene.

Table 2: Influence of Ester Group Variation on Diazirine Properties

| Ester Group | Relative Steric Hindrance | Expected Influence on Stability | Potential Impact on Photolytic Efficiency |

|---|---|---|---|

| Methyl (-COOMe) | Low | Baseline | Baseline |

| Ethyl (-COOEt) | Moderate | Similar to Methyl | Similar to Methyl |

| tert-Butyl (-COOtBu) | High | Slightly increased steric stability | May decrease efficiency of intermolecular reactions |

| 2,2,2-Trifluoroethyl (-COOCH₂CF₃) | Moderate | Increased stability due to electron withdrawal | May alter carbene/diazo partitioning |

Stereochemical Modifications and Enantiospecific Reactivity of Chiral Diazirine Derivatives

Introducing chirality into the diazirine structure opens the possibility for enantioselective reactions. A chiral center can be incorporated into either the butyl or the ester moiety, or the diazirine carbon itself could be a stereocenter if the two other substituents were different. For Ethyl 3-butyl-3H-diazirine-3-carboxylate, chirality can be introduced in the butyl chain, for example, by using (S)- or (R)-2-methylbutanol as a precursor to form a 3-(sec-butyl) analogue.

Research Findings: While the synthesis of chiral aziridines is well-established nih.govrsc.orgresearchgate.net, literature specifically detailing the enantiospecific reactivity of chiral 3-alkyl-3-carboxylate diazirines is limited. However, the principles of asymmetric synthesis suggest that a chiral diazirine, upon photolysis, would generate a chiral carbene. This carbene could then react with a prochiral substrate to yield products with some degree of enantiomeric excess (e.e.). The development of enantioselective syntheses using chiral catalysts with diazoesters is an active area of research, often employing rhodium or copper catalysts to generate metal carbenes that participate in cyclopropanations or C-H insertions with high stereocontrol. acs.orgnih.gov These systems provide a model for how the free carbene from a chiral diazirine might behave, although typically with much lower selectivity in the absence of a coordinating metal. The synthesis of such chiral diazirines would likely start from a chiral ketone precursor via established methods. wikipedia.org

Development of Fluorinated, Isotopic, and other Heteroatom-Containing Analogues for Specialized Research Applications

Modifying the diazirine with specific atoms like fluorine or isotopes (e.g., deuterium (B1214612), tritium) creates powerful tools for mechanistic studies and specialized applications like photoaffinity labeling.

Research Findings: